molecular formula C27H30Si B171894 ((4-((4-Ethynylphenyl)ethynyl)phenyl)ethynyl)triisopropylsilane CAS No. 176977-37-0

((4-((4-Ethynylphenyl)ethynyl)phenyl)ethynyl)triisopropylsilane

Cat. No. B171894
CAS RN: 176977-37-0
M. Wt: 382.6 g/mol
InChI Key: XOLMKMLTVIBISI-UHFFFAOYSA-N
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Description

((4-((4-Ethynylphenyl)ethynyl)phenyl)ethynyl)triisopropylsilane is a chemical compound with the molecular formula C27H30Si . It has a molecular weight of 382.6 g/mol . The compound is also known by other names such as 2-[4-[2-(4-ethynylphenyl)ethynyl]phenyl]ethynyl-tri(propan-2-yl)silane .


Molecular Structure Analysis

The compound has a complex structure with multiple ethynyl (C≡C) linkages connecting phenyl (C6H5) groups . The structure also includes a triisopropylsilane group attached via an ethynyl linkage .


Physical And Chemical Properties Analysis

This compound has a number of computed properties. It has no hydrogen bond donor count and no hydrogen bond acceptor count . It has a rotatable bond count of 8 . The topological polar surface area is 0 Ų . The compound has a heavy atom count of 28 .

Scientific Research Applications

Crystal Structure Analysis

Shu et al. (2015) synthesized a compound similar to (4-((4-Ethynylphenyl)ethynyl)phenyl)ethynyl)triisopropylsilane, analyzing its crystal structure, which revealed nearly parallel phenyl rings and interactions indicating potential applications in crystallography and materials science (Shu, Moxey, Barlow, & Morshedi, 2015).

Synthesis and Reactivity

Yusubov et al. (2015) studied a compound bearing a triisopropylsilyl substituent, exploring its synthesis and reactivity. The bulky, electron-donating triisopropylsilyl (TIPS) substituent influenced the chemical behavior, useful for understanding the chemical properties of similar compounds (Yusubov, Svitich, Yoshimura, Kastern, Nemykin, & Zhdankin, 2015).

Palladium-Catalyzed Synthesis

Ishikawa et al. (1988) focused on the palladium-catalyzed synthesis of silyl-substituted enynes, providing insights into the catalytic processes and potential synthetic applications of compounds like (4-((4-Ethynylphenyl)ethynyl)phenyl)ethynyl)triisopropylsilane (Ishikawa, Ohshita, Ito, & Minato, 1988).

Polymer Synthesis and Properties

Lu et al. (2011) investigated alkyne polyhydrosilylations, leading to the synthesis of poly(silylenevinylene)s with potential implications in materials science and polymer chemistry, relevant to understanding the properties and applications of compounds similar to (4-((4-Ethynylphenyl)ethynyl)phenyl)ethynyl)triisopropylsilane (Lu, Lam, Liu, Jim, Yuan, Chan, Xie, Hu, Cheuk, & Tang, 2011).

Synthesis of Arylated Bipyridine Ligands

Diring et al. (2007) developed a protocol for synthesizing substituted phenyl-polypyridine ligands, which might relate to the synthesis of similar compounds like (4-((4-Ethynylphenyl)ethynyl)phenyl)ethynyl)triisopropylsilane. This study offers insights into ligand synthesis and potential applications in coordination chemistry (Diring, Retailleau, & Ziessel, 2007).

properties

IUPAC Name

2-[4-[2-(4-ethynylphenyl)ethynyl]phenyl]ethynyl-tri(propan-2-yl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30Si/c1-8-24-9-11-25(12-10-24)13-14-26-15-17-27(18-16-26)19-20-28(21(2)3,22(4)5)23(6)7/h1,9-12,15-18,21-23H,2-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOLMKMLTVIBISI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C#CC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C#C)(C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70449023
Record name ((4-((4-Ethynylphenyl)ethynyl)phenyl)ethynyl)triisopropylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70449023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

((4-((4-Ethynylphenyl)ethynyl)phenyl)ethynyl)triisopropylsilane

CAS RN

176977-37-0
Record name 1-[2-(4-Ethynylphenyl)ethynyl]-4-[2-[tris(1-methylethyl)silyl]ethynyl]benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=176977-37-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ((4-((4-Ethynylphenyl)ethynyl)phenyl)ethynyl)triisopropylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70449023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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